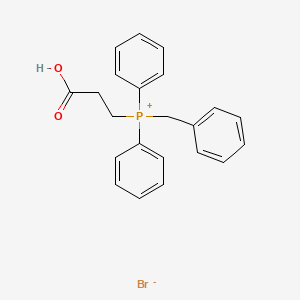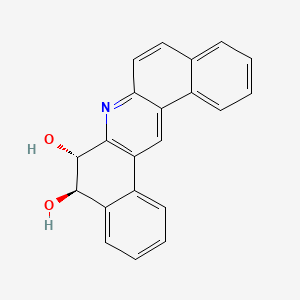
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- is a pentacyclic azaaromatic compound It is a derivative of dibenz(a,j)acridine, which is known for its carcinogenic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- typically involves the reduction of dibenz(a,j)acridine. One common method includes the use of liver microsomes from 3-methylcholanthrene-pretreated rats, which catalyze the reduction process . The reaction conditions often involve the use of specific reagents such as hydrides and controlled temperature settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. methods involving high-performance liquid chromatography (HPLC) for the separation and purification of the compound from reaction mixtures are employed in research settings .
化学反応の分析
Types of Reactions
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenz(a,j)acridine-5,6-oxide and other oxidized derivatives.
Reduction: Reduction reactions can yield dihydrodiols and other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrides for reduction, peroxides for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include dihydrodiols, oxides, and substituted derivatives of dibenz(a,j)acridine .
科学的研究の応用
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- has several scientific research applications:
作用機序
The mechanism of action of Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. The compound is metabolized by liver microsomes to form reactive intermediates that can bind to DNA and cause genetic mutations . The molecular targets include DNA and various enzymes involved in its metabolism.
類似化合物との比較
Similar Compounds
Dibenz(a,j)acridine: The parent compound, known for its carcinogenic properties.
Dibenz(a,j)acridine-5,6-oxide: An oxidized derivative with similar mutagenic effects.
Dibenz(a,j)acridine-3,4-dihydrodiol: Another dihydrodiol derivative with distinct chemical properties.
Uniqueness
Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 5 and 6 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological interactions compared to other similar compounds .
特性
CAS番号 |
117019-83-7 |
|---|---|
分子式 |
C21H15NO2 |
分子量 |
313.3 g/mol |
IUPAC名 |
(10R,11R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m1/s1 |
InChIキー |
JKYQNBZDRDQRTD-NHCUHLMSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@H]([C@@H]4O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
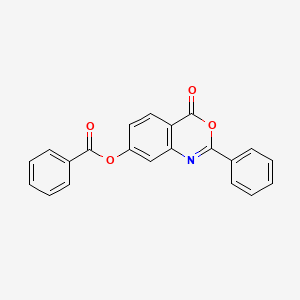

![Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate](/img/structure/B14304463.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
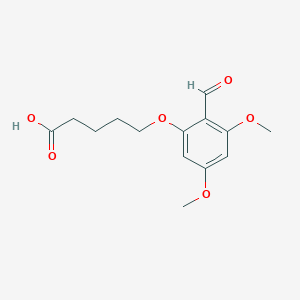
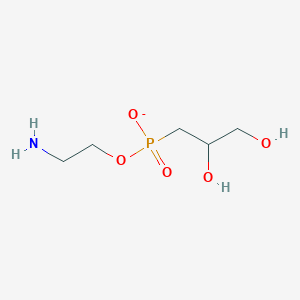
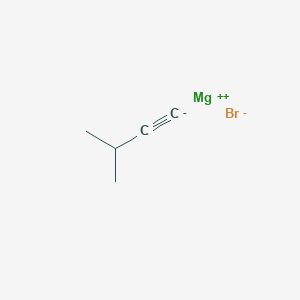
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
